![molecular formula C21H26N2S B216422 4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carbothioamide](/img/structure/B216422.png)
4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carbothioamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carbothioamide is not fully understood. However, studies have shown that this compound acts as a potent inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes play a critical role in various physiological processes, and their inhibition has been linked to the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carbothioamide exhibits significant biochemical and physiological effects. This compound has been shown to improve cognitive function, enhance memory, and reduce oxidative stress in animal models. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carbothioamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carbothioamide. These include the development of more efficient synthesis methods, the identification of novel targets for this compound, and the evaluation of its potential applications in various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carbothioamide is a chemical compound that has shown significant potential in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of 4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carbothioamide has been achieved using different methods, including the reaction of 2,4-dimethylbenzaldehyde with piperidine followed by benzyl isothiocyanate. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carbothioamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neurobiology. This compound has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carbothioamide |
---|---|
Molekularformel |
C21H26N2S |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
4-benzyl-N-(2,4-dimethylphenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C21H26N2S/c1-16-8-9-20(17(2)14-16)22-21(24)23-12-10-19(11-13-23)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
JZFQFOQRXFKBFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.